(2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid
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Overview
Description
(2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronic acid group, which is known for its versatility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridine ring: This can be achieved through various cyclization reactions.
Introduction of the 4-fluorophenyl group: This step usually involves a coupling reaction, such as Suzuki or Stille coupling.
Attachment of the carbamoyl group: This is typically done through an amidation reaction.
Thioether formation:
Boronic acid formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound used in similar applications.
4-Fluorophenylboronic acid: Shares the fluorophenyl group but lacks the complex structure of the target compound.
Pyridineboronic acid: Contains the pyridine ring but differs in other functional groups.
Uniqueness
What sets (2-(((5-((4-Fluorophenyl)carbamoyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C20H15BF4N2O4S |
---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C20H15BF4N2O4S/c22-14-2-4-15(5-3-14)27-19(28)12-1-8-18(26-10-12)32-11-13-9-16(31-20(23,24)25)6-7-17(13)21(29)30/h1-10,29-30H,11H2,(H,27,28) |
InChI Key |
AEDMWJARWOMJKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Origin of Product |
United States |
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